molecular formula C36H72O14 B13855635 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid

Cat. No.: B13855635
M. Wt: 728.9 g/mol
InChI Key: NAVCJUHHUIIHHU-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid typically involves the stepwise addition of ethylene oxide units to a suitable initiator, followed by the introduction of a carboxylic acid group at the terminal position. The reaction conditions often require the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and high yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides (e.g., NaCl, KBr) can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Ether derivatives with different substituents.

Scientific Research Applications

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex polymers and as a surfactant in various chemical reactions.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in the formulation of pharmaceuticals due to its ability to enhance the solubility and stability of active ingredients.

    Industry: Utilized in the production of specialty chemicals and as a component in lubricants and coatings.

Mechanism of Action

The mechanism by which 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid exerts its effects is largely dependent on its structural properties. The multiple ether linkages provide flexibility and solubility, while the terminal carboxylic acid group allows for interactions with various molecular targets. These interactions can influence pathways related to polymerization, solubilization, and stabilization of other compounds.

Comparison with Similar Compounds

    Polyethylene glycol (PEG): Similar in structure but lacks the terminal carboxylic acid group.

    Polypropylene glycol (PPG): Similar in structure but with propylene oxide units instead of ethylene oxide.

    Polytetrahydrofuran (PTHF): Contains tetrahydrofuran units instead of ethylene oxide.

Uniqueness: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid is unique due to its specific combination of ether linkages and a terminal carboxylic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring both flexibility and reactivity.

Properties

Molecular Formula

C36H72O14

Molecular Weight

728.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C36H72O14/c1-2-3-4-5-6-7-8-9-10-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-22-44-23-24-45-25-26-46-27-28-47-29-30-48-31-32-49-33-34-50-35-36(37)38/h2-35H2,1H3,(H,37,38)

InChI Key

NAVCJUHHUIIHHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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